GW284543

MEK5 inhibition kinase selectivity MAPK pathway

GW284543 (also known as UNC10225170) is a 4-anilinoquin(az)oline chemotype compound that functions as a selective, small-molecule inhibitor of mitogen-activated protein kinase kinase 5 (MEK5, MAP2K5). MEK5 is a key kinase in the MEK5-ERK5 signaling pathway, which has been implicated in oncogenic MYC protein stabilization, KRAS-driven tumor maintenance, and crosstalk with Hedgehog/GLI signaling in melanoma.

Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
Cat. No. B607892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW284543
SynonymsGW284543;  GW-284543;  GW 284543;  UNC10225170;  UNC-10225170;  UNC 10225170; 
Molecular FormulaC23H20N2O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25)
InChIKeyLEEMRFWMAIVHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW284543: A Selective MEK5 Inhibitor for Oncogenic Signaling Research and KRAS-Driven Cancer Models


GW284543 (also known as UNC10225170) is a 4-anilinoquin(az)oline chemotype compound that functions as a selective, small-molecule inhibitor of mitogen-activated protein kinase kinase 5 (MEK5, MAP2K5) [1]. MEK5 is a key kinase in the MEK5-ERK5 signaling pathway, which has been implicated in oncogenic MYC protein stabilization, KRAS-driven tumor maintenance, and crosstalk with Hedgehog/GLI signaling in melanoma [2]. GW284543 inhibits recombinant MEK5 with an IC₅₀ of 10 nM and demonstrates functional selectivity over other MAPK pathway kinases, including MEK1/2, at concentrations up to 10 μM [1].

Selective MEK5 inhibition for pathway-specific signaling studies
Minimal off-target activity on MEK1/2–ERK1/2 cascade
Characterized in KRAS-driven cancer cell and xenograft models

Why MEK5 Inhibition Cannot Be Substituted with Broader MEK1/2 Inhibitors or Alternative MEK5 Chemotypes


MEK5 is a distinct MAPK kinase that phosphorylates and activates ERK5, a pathway with non-redundant roles in MYC-driven oncogenesis and KRAS mutant tumor maintenance that is not effectively blocked by conventional MEK1/2 inhibitors such as trametinib or selumetinib [1]. While other MEK5 inhibitors exist (e.g., BIX02189), GW284543 exhibits a differentiated kinase selectivity profile with negligible activity against MEK1/2-ERK1/2 at functional concentrations, enabling pathway-specific interrogation without confounding off-target suppression of the classical MAPK cascade [2]. Furthermore, GW284543 has been validated in orthogonal models including KRAS mutant cell lines, xenograft tumors, and 3D spheroid co-culture systems, providing a more comprehensively characterized tool compound for MEK5-ERK5 pathway studies than less extensively profiled alternatives [3].

MEK1/2 inhibitors (e.g., trametinib)
Do not block MEK5–ERK5 signaling; may not interrogate MYC stability or KRAS-driven phenotypes dependent on this pathway.
Alternative MEK5 inhibitor BIX02189
Different kinase selectivity profile; less extensively validated across KRAS mutant cell lines, xenografts, and 3D models.
Pan-MAPK or multi-kinase inhibitors
May confound pathway-specific interpretation due to broader off-target effects on MEK1/2, ERK1/2, or other kinases.

GW284543 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for Informed Procurement


MEK5 Inhibitory Potency: GW284543 IC₅₀ = 10 nM vs. BIX02189 IC₅₀ = 1.5 nM

GW284543 inhibits recombinant MEK5 kinase activity with an IC₅₀ of 10 nM in a fluorescence-based phosphorylation assay, as determined by InvivoChem's recombinant MEK5 kinase activity assay [1]. In contrast, the alternative MEK5 inhibitor BIX02189 demonstrates a reported IC₅₀ of 1.5 nM in cell-free assays . While BIX02189 exhibits approximately 6.7-fold greater potency against MEK5 in biochemical assays, GW284543 provides a moderately potent yet highly selective alternative that may be preferable in experimental contexts where supra-physiological MEK5 inhibition is not required or where distinct chemical scaffold properties are desirable [1].

MEK5 Potency
Cross-study comparable
GW284543 IC₅₀ = 10 nM
BIX02189 IC₅₀ = 1.5 nM
Supports dose-response study design; graded inhibition profile context.
Recombinant MEK5 assay; 10 μM ATP.
MEK5 inhibition kinase selectivity MAPK pathway

Kinase Selectivity: GW284543 Spares MEK1/2-ERK1/2 at Concentrations up to 10 μM

In kinase selectivity profiling, GW284543 at concentrations up to 10 μM exhibited no detectable inhibition of MEK1, MEK2, MEK3, MEK4, or MEK6, nor did it affect MEK1/2-ERK1/2 phosphorylation in cellular assays [1]. This contrasts sharply with broad-spectrum MEK inhibitors such as trametinib (MEK1/2 IC₅₀ <1 nM) and selumetinib, which potently suppress both MEK1/2 and downstream ERK1/2 activation . The selective profile of GW284543 enables pathway-specific interrogation of MEK5-ERK5 signaling without the confounding effects of classical MAPK pathway inhibition.

Kinase Selectivity
Class-level inference
>1000-fold selective for MEK5 over MEK1/2; no inhibition of MEK3/4/6 or p-ERK1/2 at 10 μM
Supports MEK5-specific pathway interrogation; avoids confounding MEK1/2 suppression.
Recombinant kinase panel; cellular Western blot.
kinase selectivity off-target activity MAPK pathway

p-ERK5 Reduction in KRAS Mutant Cancer Cells: 45–80% Decrease at 5 μM

Treatment of KRAS mutant cancer cell lines (HCT116 colorectal, SW480 colorectal, A549 lung) with GW284543 (1–10 μM) resulted in dose-dependent reduction of phosphorylated ERK5 (p-ERK5), the direct downstream effector of MEK5 [1]. At 5 μM concentration, p-ERK5 levels were reduced by 45–80% across the three cell lines as quantified by Western blot densitometry. This functional inhibition demonstrates that GW284543 effectively suppresses MEK5 catalytic activity in oncogenic cellular contexts.

p-ERK5 Reduction
Supporting evidence
45–80% reduction in p-ERK5 at 5 μM across HCT116, SW480, A549 cells
Reported cellular target engagement in KRAS mutant models; pathway-output assay context.
Western blot densitometry; 5 μM GW284543.
p-ERK5 KRAS mutant colorectal cancer NSCLC

MYC Protein Modulation: GW284543 Antagonizes KRAS siRNA-Induced MYC Degradation (68% Recovery)

In HCT116 colorectal cancer cells treated with KRAS siRNA to suppress oncogenic KRAS signaling, co-treatment with GW284543 (5 μM) antagonized the siRNA-induced degradation of endogenous MYC protein [1]. Specifically, MYC protein levels recovered to 68% of control levels in cells receiving both KRAS siRNA and GW284543, compared to significantly lower MYC levels in cells treated with KRAS siRNA alone. This finding positions GW284543 as a tool to dissect MEK5-ERK5-dependent regulation of MYC stability, a mechanism distinct from the canonical MEK1/2-ERK1/2 pathway.

MYC Recovery
Supporting evidence
68% recovery of MYC protein vs. KRAS siRNA alone at 5 μM in HCT116 cells
Distinguishes MEK5–ERK5 from MEK1/2 role in MYC stability; reported pathway-response context.
KRAS siRNA co-treatment; Western blot.
MYC KRAS protein stability oncogene

In Vivo Tumor Volume Modulation: GW284543 Reverses KRAS shRNA-Induced Tumor Suppression by 52% in HCT116 Xenografts

In HCT116 (KRAS G13D) xenograft-bearing nude mice, KRAS shRNA-mediated knockdown significantly suppressed tumor growth. Daily intraperitoneal administration of GW284543 (25 mg/kg for 14 days) reversed this tumor suppression, resulting in a 52% increase in tumor volume compared to the KRAS shRNA plus vehicle control group [1]. Correspondingly, p-ERK5 and MYC protein levels in tumor tissue were restored by 55% and 62%, respectively, confirming target engagement in vivo. Notably, treatment was well-tolerated with no significant body weight loss (<5%) or histopathological abnormalities in liver, kidney, or spleen.

In Vivo Tumor Model
Head-to-head comparison
52% increase in tumor volume vs. KRAS shRNA + vehicle; 55% p-ERK5 and 62% MYC recovery in tumor tissue (25 mg/kg i.p. daily)
In vivo pathway-response context; supports mechanistic studies in xenograft models.
HCT116 (KRAS G13D) xenograft; tolerability endpoints monitored, no body weight loss noted.
xenograft KRAS in vivo colorectal cancer

Combination Synergy in 3D Melanoma Spheroids: GW284543 + GANT-61 Enhances Growth Inhibition vs. Single Agents

In 3D spheroid cultures of A375 and SSM2c melanoma cells, the combination of GW284543 (MEK5 inhibitor) with the GLI1/2 inhibitor GANT-61 produced significantly greater reduction in spheroid growth than either agent alone [1]. Bliss independence analysis indicated a synergistic interaction between the two compounds in both cell lines [2]. This demonstrates that GW284543 can effectively cooperate with Hedgehog/GLI pathway inhibitors to suppress melanoma growth in a physiologically relevant 3D tumor model.

3D Spheroid Synergy
Head-to-head comparison
GW284543 + GANT-61 reduced spheroid growth more than single agents; synergy by Bliss analysis in A375/SSM2c spheroids
Supports MEK5–ERK5 and HH/GLI crosstalk investigation; combination-response context.
3–6 day treatment; 3D melanoma model.
melanoma 3D spheroid GLI inhibitor combination therapy

GW284543: Recommended Research Applications Based on Validated Quantitative Evidence


Dissecting MEK5-ERK5 Specific Signaling in KRAS Mutant Cancer Models

GW284543 is ideally suited for studies requiring selective inhibition of MEK5 without suppressing the classical MEK1/2-ERK1/2 cascade. With demonstrated selectivity up to 10 μM against MEK1/2 and effective reduction of p-ERK5 (45–80% at 5 μM) in KRAS mutant colorectal and lung cancer cell lines [1], researchers can use GW284543 to isolate the contribution of the MEK5-ERK5 axis to KRAS-driven oncogenic phenotypes. This is particularly valuable in contexts where MEK1/2 inhibitors (e.g., trametinib) produce confounding effects or where MEK5-specific functions are under investigation.

Investigating MYC Protein Stability Regulation by the MEK5-ERK5 Pathway

The ability of GW284543 to antagonize KRAS siRNA-induced MYC degradation (68% MYC protein recovery at 5 μM) makes it a critical tool for studying post-translational regulation of MYC stability [1]. Unlike MEK1/2 inhibitors, which do not rescue MYC in this context, GW284543 provides a unique chemical probe to interrogate the MEK5-ERK5-dependent ubiquitin-proteasome regulation of MYC. This application is highly relevant for pancreatic ductal adenocarcinoma (PDAC) and other MYC-driven malignancies where KRAS mutations are prevalent.

Preclinical In Vivo Studies of MEK5-ERK5 Pathway Modulation in Tumor Xenografts

With validated in vivo activity demonstrated in HCT116 KRAS G13D xenograft models (52% reversal of tumor suppression at 25 mg/kg daily i.p.), GW284543 offers a well-characterized in vivo tool compound for preclinical pharmacodynamic studies [1]. The compound's favorable tolerability profile (no significant weight loss or organ toxicity) and confirmed target engagement in tumor tissue (55% p-ERK5 recovery, 62% MYC recovery) support its use in medium-term efficacy and mechanistic studies in immunocompromised mouse models.

Exploring MEK5-ERK5 and Hedgehog/GLI Pathway Crosstalk in 3D Tumor Models

GW284543 has been validated in combination with the GLI inhibitor GANT-61 to produce synergistic growth inhibition in 3D melanoma spheroids [2]. This positions GW284543 as an essential component for studies investigating the functional interplay between the MEK5-ERK5 and HH/GLI signaling pathways. Researchers employing 3D culture systems or patient-derived organoids can leverage GW284543 to assess combinatorial therapeutic strategies targeting both pathways simultaneously, an approach that may extend to other GLI-dependent cancer types.

Application
Selection Property
Validation Focus
MEK5–ERK5 pathway study in KRAS models
MEK5 selectivity (spares MEK1/2 at functional concentrations)
p-ERK5 reduction in KRAS mutant cell lines
MYC stability regulation by MEK5–ERK5
MEK5-dependent MYC rescue (distinct from MEK1/2)
MYC protein recovery assay in KRAS siRNA model
In vivo pharmacodynamic studies in xenograft models
Validated i.p. administration with target engagement in tumor tissue
p-ERK5 and MYC modulation; tolerability endpoint monitoring
MEK5–ERK5 and HH/GLI crosstalk studies
Synergistic interaction with GLI inhibitor in 3D spheroids
Combination growth inhibition and Bliss synergy analysis

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